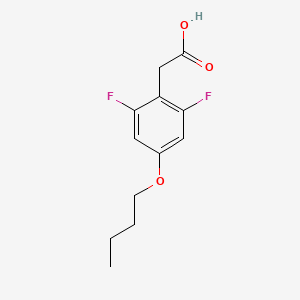

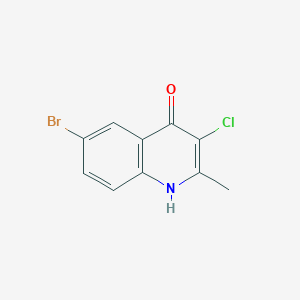

(2-Fluoro-4-methyl-5-nitrophenyl)methanol

Vue d'ensemble

Description

Physical And Chemical Properties Analysis

The molecular weight of “(2-Fluoro-4-methyl-5-nitrophenyl)methanol” is 185.15 . The compound has a density of 1.4±0.1 g/cm3 . The boiling point is 328.6±27.0 °C at 760 mmHg . The exact mass is 185.04882128 . The compound has a topological polar surface area of 66Ų .

Applications De Recherche Scientifique

Structural Analysis and Molecular Interactions : One study analyzed the structural properties of 2-(2-Fluoro-4-nitroanilinoethyl)benzaldehyde, a compound related to (2-Fluoro-4-methyl-5-nitrophenyl)methanol. It was found to have planar and parallel benzaldehyde and nitroaniline fragments, important for understanding its chemical behavior and potential applications (Clegg et al., 1999).

Chemosensor Development : Another study explored the use of similar compounds in the development of a Schiff base receptor for the detection of Al3+ ions. This research highlights the potential of (2-Fluoro-4-methyl-5-nitrophenyl)methanol derivatives in creating sensitive and selective sensors for metal ions (Manna et al., 2020).

Kinetics and Mechanism Studies : The kinetics of methanolysis and cyclization of compounds similar to (2-Fluoro-4-methyl-5-nitrophenyl)methanol have been studied, providing insights into their chemical reactions and potential applications in synthesis and catalysis (Sedlák et al., 2001).

Photochemistry Applications : Research on the photochemistry of compounds like flunitrazepam in methanol, which is structurally related to (2-Fluoro-4-methyl-5-nitrophenyl)methanol, offers insights into potential applications in photochemical reactions and light-sensitive materials (Givens et al., 1986).

Synthesis and Drug Research : Another study focused on the synthesis of 2',3'-dideoxy-3'-fluorouridines with potential anti-HIV activity, demonstrating the role of similar compounds in pharmaceutical research and development (Sofan et al., 1994).

Analytical Chemistry : The use of 7-Fluoro-4-nitrobenzo-2-oxa-1,3-diazole for labeling amino acids in high-performance liquid chromatography, an analysis technique that could be relevant for (2-Fluoro-4-methyl-5-nitrophenyl)methanol derivatives, was researched for its efficacy in sensitive detection (Watanabe & Imai, 1981).

N-Methylation and Transfer Hydrogenation : A study involving the use of methanol as both a C1 synthon and H2 source in N-methylation of amines and transfer hydrogenation of nitroarenes shows the potential of (2-Fluoro-4-methyl-5-nitrophenyl)methanol in catalysis and organic synthesis (Sarki et al., 2021).

Safety And Hazards

“(2-Fluoro-4-methyl-5-nitrophenyl)methanol” may be harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it is recommended to wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . In case of eye contact, it is recommended to wash eyes with copious amounts of water for at least 15 minutes . If irritation persists, seek medical attention .

Propriétés

IUPAC Name |

(2-fluoro-4-methyl-5-nitrophenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FNO3/c1-5-2-7(9)6(4-11)3-8(5)10(12)13/h2-3,11H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRXKWGJLBYHGKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1[N+](=O)[O-])CO)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Fluoro-4-methyl-5-nitrophenyl)methanol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Sodium (4aR,6aR,7R,10aS,10bR)-6a,10b-dimethyl-8-methylene-7-((E)-2-(2-oxo-2,5-dihydrofuran-3-yl)vinyl)decahydro-1H-naphtho[2,1-d][1,3,2]dioxaphosphinin-3-olate 3-oxide](/img/structure/B1446874.png)

![3-Benzyl-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1446879.png)

![(8-Azabicyclo[3.2.1]octan-3-yl)(phenyl)methanone hydrochloride](/img/structure/B1446885.png)